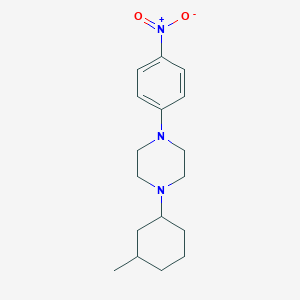![molecular formula C17H16BrClO4 B5191618 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5191618.png)
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde, also known as BCPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzaldehyde derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to be related to its ability to interact with metal ions and regulate their activity. This compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to a reduction in inflammation and cancer cell growth. This compound has also been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of metalloproteinases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been shown to regulate glucose metabolism by activating AMPK. Additionally, this compound has been shown to form stable complexes with metal ions, making it a potential candidate for drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is its ability to form stable complexes with metal ions, making it a potential candidate for drug delivery systems. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a versatile compound for scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of this compound-based drug delivery systems. This compound has been shown to form stable complexes with metal ions, making it a potential candidate for targeted drug delivery. Another area of interest is the study of this compound's mechanism of action. Further research is needed to fully understand how this compound interacts with metal ions and regulates their activity. Additionally, the potential use of this compound as a therapeutic agent for inflammatory diseases, cancer, and diabetes requires further investigation.
Métodos De Síntesis
The synthesis of 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde involves a multi-step process that starts with the reaction of 2-bromo-4-chlorophenol with propylene oxide to obtain 3-(2-bromo-4-chlorophenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to obtain the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been tested in vitro and in vivo for its effectiveness in inhibiting the growth of cancer cells, reducing inflammation, and regulating glucose metabolism. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(19)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDFWWKXJBFGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5191551.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5191555.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5191563.png)

![2-(acetylamino)-N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5191579.png)
![allyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5191580.png)
![[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)
![3-amino-6-pentylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5191599.png)
![1-(2-fluorophenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B5191604.png)
![2-[(3-bromobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![7',8'-dimethoxy-1',3'-diphenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B5191638.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
![4-(3-{[{[2-(4-methoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5191656.png)